molecular formula C19H19ClN2O3 B11192033 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B11192033
M. Wt: 358.8 g/mol
InChI Key: DSJDEEFNILUAFQ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroindole and 3,4-dimethoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 5-chloroindole is first reacted with an appropriate alkylating agent to introduce the ethyl group at the nitrogen atom. This intermediate is then coupled with 3,4-dimethoxybenzoyl chloride to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, potentially affecting the carbonyl group.

    Substitution: Substituted products where the chloro group is replaced by other nucleophiles.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is unique due to the presence of the chloro group on the indole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the indole ring.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H19ClN2O3/c1-24-17-6-3-12(9-18(17)25-2)19(23)21-8-7-13-11-22-16-5-4-14(20)10-15(13)16/h3-6,9-11,22H,7-8H2,1-2H3,(H,21,23)

InChI Key

DSJDEEFNILUAFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)OC

Origin of Product

United States

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